
3-Bromo-5-ethynyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-5-ethynyl-4-methylpyridine” is a chemical compound that has been used as an intermediate in the synthesis of pyridinyl pyrrole compounds . These compounds have been studied for their potential as proton pump inhibitors with improved gastric acid secretion suppressive activity .
Synthesis Analysis
The synthesis of “3-Bromo-5-ethynyl-4-methylpyridine” can be achieved through several steps. A method for preparing 3-bromo-4-methylpyridine has been described in a patent . The method includes using 4-methyl-3-nitropyridine as a raw material, conducting hydrogenation reduction under the action of catalysts, and then reacting the resulting 4-methyl-3-aminopyridine with acid to form a salt . After cooling, bromine is added, followed by the addition of a sodium nitrite water solution . The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain the 3-bromo-4-methylpyridine .Molecular Structure Analysis
The molecular formula of “3-Bromo-5-ethynyl-4-methylpyridine” is C8H6BrN . Its molecular weight is 196.05 . The InChI code for this compound is 1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 .Physical And Chemical Properties Analysis
“3-Bromo-5-ethynyl-4-methylpyridine” is a powder at room temperature . The compound has a density of 1.4869 g/mL at 25 °C .科学的研究の応用
Building Block in Chemical Synthesis
“3-Bromo-5-ethynyl-4-methylpyridine” can be used as a building block in the synthesis of various complex molecules . It can be used to create a wide range of chemical structures, which can then be used in further reactions to produce even more complex molecules.
Preparation of Phosphodiesterase Type 4 (PDE4) Inhibitors
This compound may be used in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 inhibitors have potential applications in the treatment of respiratory and inflammatory disorders.
Preparation of Benzodiazepine Site Ligands
“3-Bromo-5-ethynyl-4-methylpyridine” can also be used in the synthesis of benzodiazepine site ligands bearing a tricyclic pyridone moiety . These ligands have potential applications in neuroscience research, particularly in studies related to the GABA A receptor.
Preparation of Novel Isomers of Ascididemin
This compound can be used in the synthesis of a novel isomer of ascididemin . Ascididemin is a marine alkaloid with potential anticancer properties.
Preparation of 3-Bromopyridine-4-Carbonitrile
“3-Bromo-5-ethynyl-4-methylpyridine” can be used in the preparation of 3-bromopyridine-4-carbonitrile . This compound is a useful intermediate in organic synthesis.
Catalyst in Chemical Reactions
In addition to being a building block, “3-Bromo-5-ethynyl-4-methylpyridine” can also act as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate without being consumed in the process.
Safety and Hazards
“3-Bromo-5-ethynyl-4-methylpyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
Target of Action
The primary target of 3-Bromo-5-ethynyl-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic and one that is nucleophilic . The electrophilic group undergoes oxidative addition with palladium, forming a new palladium-carbon bond . The nucleophilic group is then transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-ethynyl-4-methylpyridine participates, is a key step in many biochemical pathways. This reaction is widely used in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the action of 3-Bromo-5-ethynyl-4-methylpyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including potent inhibitors of the p38α mitogen-activated protein kinase .
Action Environment
The efficacy and stability of 3-Bromo-5-ethynyl-4-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and environmentally benign .
特性
IUPAC Name |
3-bromo-5-ethynyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPZHKVCGXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

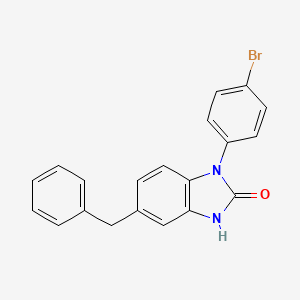
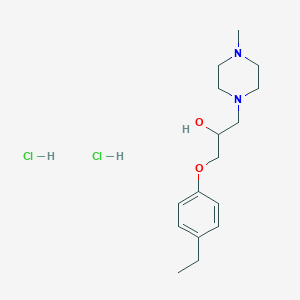
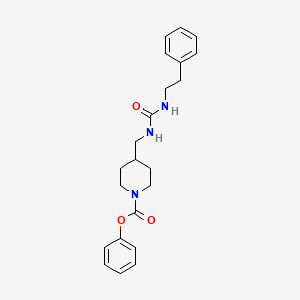
![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)


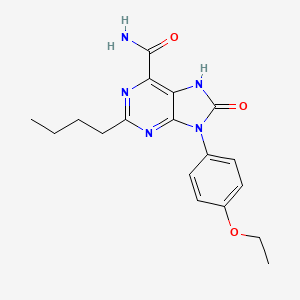
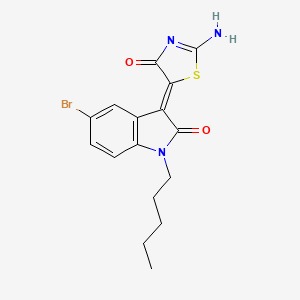
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)
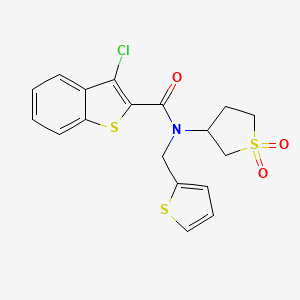
![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
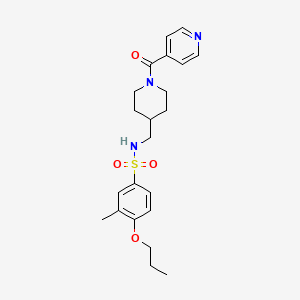

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)